molecular formula C10H11NO3 B3093893 3-(Cyclopropylmethoxy)picolinic acid CAS No. 1250879-43-6

3-(Cyclopropylmethoxy)picolinic acid

Cat. No.: B3093893
CAS No.: 1250879-43-6
M. Wt: 193.20
InChI Key: BVTJOOAMABTPSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylmethoxy)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets, the ZFPs, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, contributing to its antiviral properties .

Biochemical Pathways

The compound is a metabolite of tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is crucial for the function of various enzymes and transcription factors . The disruption of zinc binding in ZFPs can affect multiple biochemical pathways, leading to a broad-spectrum antiviral activity .

Pharmacokinetics

Picolinic acid, from which it is derived, is known to be produced in the body on a daily basis through the breakdown of tryptophan

Result of Action

The result of the action of this compound is the inhibition of viral replication and packaging, making it an effective antiviral agent . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza A virus, flaviviruses, herpes simplex virus, and parainfluenza virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of zinc in the body is crucial for its mode of action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)picolinic acid typically involves the reaction of picolinic acid with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or methanol . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)picolinic acid is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclopropylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-8(2-1-5-11-9)14-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTJOOAMABTPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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